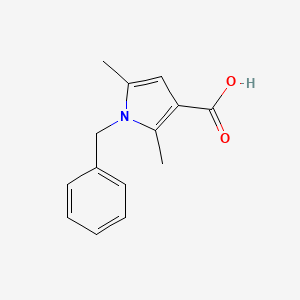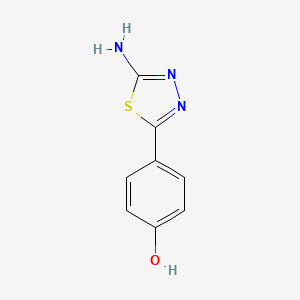![molecular formula C9H13N3O3S B1268743 3-[(5-丙基-1,3,4-噻二唑-2-基)氨基甲酰基]丙酸 CAS No. 79888-41-8](/img/structure/B1268743.png)
3-[(5-丙基-1,3,4-噻二唑-2-基)氨基甲酰基]丙酸
描述
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid (PTDS) is an organic compound that is widely used in scientific research for its unique properties. PTDS is primarily used for its ability to act as a specific inhibitor of enzymes, which makes it a valuable tool for studying the effects of enzymes on biochemical processes. PTDS is also used for its ability to bind to proteins and other molecules, which makes it a useful tool for studying the effects of proteins and other molecules on biochemical processes. In addition, PTDS has been used in various laboratory experiments to study the mechanisms of action of various drugs.
科学研究应用
抗菌活性
1,3,4-噻二唑衍生物,例如所述化合物,已被发现具有有效的抗菌性能 。这些化合物已针对各种微生物(如大肠杆菌、类杆菌和白色念珠菌)进行测试,其中一些显示出显著的抗菌活性 .
抗真菌活性
一些由类似于所述化合物起始材料合成的1,3,4-噻二唑衍生的糖苷已显示出良好的抗真菌活性 。例如,化合物 4i 对致病疫霉 (P. infestans) 显示出更高的生物活性,EC50 值为 3.43,高于双甲嘧菌胺 (5.52 μg/ml) .
抗菌活性
该化合物及其衍生物对水稻黄单胞菌 pv. 稻瘟病菌 (Xoo)、黄单胞菌 pv. 柑橘黄化病菌 (Xcc) 显示出中等至较差的抗菌活性。
细胞毒性
1,3,4-噻二唑及其细胞毒性已得到研究 。 1,3,4-噻二唑的 C-5 苯环上的取代基性质对其细胞毒性至关重要 .
药物应用
1,3,4-噻二唑衍生物因其广泛的生物学特性而受到关注,例如驱虫、驱虫、抗菌、杀菌、抗螨活性,以及医药和工业应用 .
工业应用
作用机制
Target of Action
Compounds containing the 1,3,4-thiadiazole nucleus are known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect a wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight of 24329 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells .
Action Environment
It is known that the compound is stable at room temperature .
生化分析
Biochemical Properties
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can interact with enzymes such as acetylcholinesterase and carbonic anhydrase, leading to enzyme inhibition and subsequent physiological effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of the enzymes.
Cellular Effects
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell survival and growth. Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition disrupts the normal biochemical processes within cells, resulting in various physiological effects. Additionally, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can induce toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound can interact with cofactors such as NADH and FADH2, further influencing metabolic reactions and pathways.
Transport and Distribution
The transport and distribution of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be directed to the nucleus, affecting gene expression and transcriptional regulation. The subcellular localization of N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid plays a crucial role in determining its biological effects and mechanisms of action.
属性
IUPAC Name |
4-oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVPQPIVDDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000818 | |
| Record name | 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79888-41-8 | |
| Record name | 4-Oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79888-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinamic acid, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079888418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



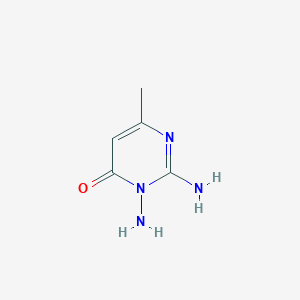
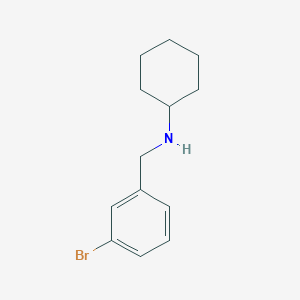
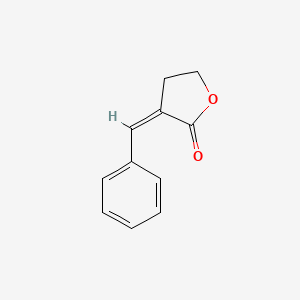


![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)
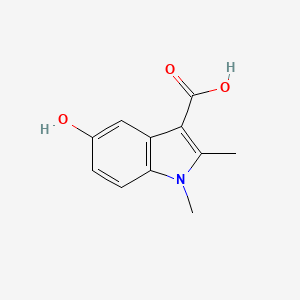
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

